molecular formula C17H21NO B1360142 2-[4-(Tert-pentyl)phenoxy]phenylamine CAS No. 23838-75-7

2-[4-(Tert-pentyl)phenoxy]phenylamine

Cat. No.: B1360142
CAS No.: 23838-75-7
M. Wt: 255.35 g/mol
InChI Key: ZPAKZPXFBJPSBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-pentyl)phenoxy]phenylamine typically involves the reaction of 4-(tert-pentyl)phenol with 2-bromophenylamine under basic conditions. The reaction is facilitated by a palladium-catalyzed Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The general reaction scheme is as follows:

    Starting Materials: 4-(tert-pentyl)phenol and 2-bromophenylamine.

    Catalyst: Palladium(0) complex.

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-pentyl)phenoxy]phenylamine undergoes various chemical reactions, including:

    Oxidation: The phenylamine group can be oxidized to form quinone derivatives.

    Reduction: The nitro derivatives of this compound can be reduced to amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Tert-pentyl)phenoxy]phenylamine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-pentyl)phenoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylamine group can form hydrogen bonds and π-π interactions with aromatic amino acids in the active sites of enzymes, thereby modulating their activity. The phenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-pentyl)phenol: Lacks the phenylamine group, making it less versatile in chemical reactions.

    2-Bromophenylamine: Contains a bromine atom instead of the phenoxy group, leading to different reactivity and applications.

    Phenoxyphenylamine: Similar structure but without the tert-pentyl substitution, affecting its physical and chemical properties.

Uniqueness

2-[4-(Tert-pentyl)phenoxy]phenylamine is unique due to the presence of both the phenylamine and phenoxy groups, along with the tert-pentyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKZPXFBJPSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946644
Record name 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline
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Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23838-75-7
Record name 2-[4-(1,1-Dimethylpropyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isopentylphenoxy)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
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Record name 2-(4-isopentylphenoxy)aniline
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